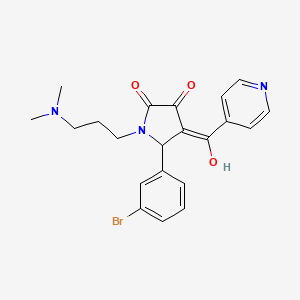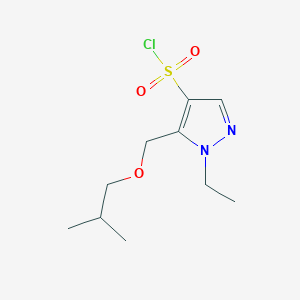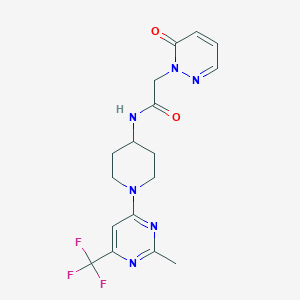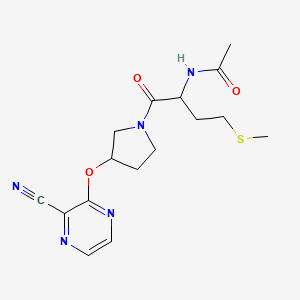![molecular formula C20H19N5O3 B2387462 2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide CAS No. 1008648-08-5](/img/structure/B2387462.png)
2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The molecule also contains a pyrrolo ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The molecule has a molecular weight of 405.45 .
Synthesis Analysis
The synthesis of 1,2,3-triazoles can be achieved using various methods. One common method is the copper-catalyzed 1,3-dipolar cycloaddition reactions . Another method involves the use of polydentate N-donor chelating ligands, which enables a copper-catalyzed cycloaddition of hydrazoic acid with terminal alkynes to provide 4-substituted-1H-1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The presence of multiple nitrogen atoms in the ring structure can effectively stabilize negative charges and lower the viscosity of the compound .Chemical Reactions Analysis
The chemical reactions involving 1,2,3-triazoles are diverse. For instance, a (3+2) cycloaddition reaction between substituted vinyl sulfonyl fluorides and ethyl diazoacetate or azides enables the rapid construction of pyrazole or triazole cores via Michael addition and SO2 gas elimination .Applications De Recherche Scientifique
Synthesis and Anticonvulsant Activity
Research has shown that compounds bearing structural similarities to the chemical , particularly those with acetamide derivatives and heterocyclic rings, have been synthesized and evaluated for their anticonvulsant activities. One study highlighted the synthesis of JV-phenylacetamide, N-phenylpropanamide, and N-benzylamide derivatives, demonstrating that certain structural modifications, such as incorporating a 1,2,4-triazole ring, can lead to superior anticonvulsant activity compared to other heterocyclic rings like pyrazole. This study underscores the importance of structural elements in medicinal chemistry for enhancing biological activities (Tarikogullari et al., 2010).
Antioxidant and Urease Inhibition Activities
Another area of research involves the synthesis and evaluation of novel compounds for their antioxidant and urease inhibition activities. For instance, the creation of new series of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 2,5-disubstituted-1,3,4-thiadiazoles has shown promising results in these areas. Such studies indicate the potential of these compounds in developing treatments for conditions where oxidative stress and urease activity are contributing factors (Khan et al., 2010).
Cholinesterase Inhibition for Neurodegenerative Disorders
Compounds similar to the one have also been explored for their potential in treating neurodegenerative disorders. Research into N-aryl derivatives of certain acetamide compounds has shown moderate to good inhibitory activities against acetylcholinesterase and butyrylcholinesterase, enzymes associated with Alzheimer's disease. This highlights the potential application of such compounds in developing therapies for neurodegenerative conditions (Riaz et al., 2020).
Antitumor and Cytotoxic Activities
The cytotoxic potential of structurally related compounds has been evaluated against various cancer cell lines, with some analogs showing better activity than standard treatments. This suggests the potential use of these compounds in cancer therapy, particularly through mechanisms such as G2/M phase cell cycle arrest and apoptosis induction (Liu et al., 2017).
Propriétés
IUPAC Name |
2-[5-(3,4-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-12-8-9-15(10-13(12)2)25-19(27)17-18(20(25)28)24(23-22-17)11-16(26)21-14-6-4-3-5-7-14/h3-10,17-18H,11H2,1-2H3,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIHCKGLFFEIPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile](/img/structure/B2387380.png)
![1-{1-Azabicyclo[2.2.2]octan-3-yl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrochloride](/img/structure/B2387381.png)
![Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2387383.png)

![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2387388.png)


![Isobutyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2387392.png)


![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2387395.png)

![N-(2-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2387402.png)